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Compound of Interest

Compound Name: Atrazine-acetic acid

Cat. No.: B15136388

Disclaimer: This document provides a comprehensive toxicological profile of the herbicide
Atrazine and its major, well-studied metabolites. The initial request specified a focus on
"Atrazine-acetic acid" (CAS No. 193889-80-4). However, a thorough review of publicly
available scientific literature and toxicological databases reveals a significant lack of specific
toxicological data for this particular compound. It does not appear to be a major metabolite of
Atrazine, and as such, its toxicological properties have not been extensively characterized.
Therefore, this guide focuses on the extensive data available for Atrazine and its primary
degradation products, which are of significant environmental and health relevance.

Chemical Identity and Physicochemical Properties

Atrazine is a triazine-class herbicide widely used for the control of broadleaf and grassy weeds.
Its primary metabolites are formed through processes of N-dealkylation and hydrolysis.

Table 1: Chemical Identification of Atrazine and its Major Metabolites
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Molecular

Compound o Molecular .

Abbreviation CAS Number Weight ( g/mol
Name Formula |
Atrazine ATZ 1912-24-9 CsH14CINs 215.68
Deethylatrazine DEA 6190-65-4 CeH10CINs 187.63
Deisopropylatrazi

DIA 1007-28-9 CsHsCINs 173.60
ne
Diaminochlorotri

) DACT 3397-62-4 C3H4CINs 145.55

azine
Hydroxyatrazine HA 2163-68-0 CsH1sNsO 197.24
Atrazine-acetic

- 193889-80-4 C10H16CINsO2 273.72

acid

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion

Atrazine can be absorbed by the body through ingestion, inhalation, and dermal contact,
although dermal absorption is relatively low.[1] Once absorbed, it is rapidly distributed
throughout the body and metabolized. The primary routes of metabolism are N-dealkylation of
the ethyl and isopropyl side chains and hydrolysis of the chlorine atom.[2] The resulting
metabolites, along with the parent compound, are primarily excreted in the urine within 24 to 48
hours.[1][3]

Atrazine Metabolism Pathway

The metabolic degradation of Atrazine proceeds primarily through two pathways: N-
dealkylation and hydrolysis. These pathways reduce the phytotoxicity of the parent compound.
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Caption: Major metabolic pathways of Atrazine.

Toxicological Data

The toxicity of Atrazine has been extensively studied in various animal models. The data
presented below is a summary of key findings.

Acute Toxicity

Table 2: Acute Toxicity of Atrazine

Species Route LD50 / LC50 Reference
Rat (male/female) Oral 2220 mg/kg bw [4]

Rat Inhalation >5800 mg/m3 (4 hr)

Rat Dermal >3000 mg/kg

Rabbit Dermal 7500 mg/kg

Mouse Oral 1750 mg/kg

Hamster Oral 1000 mg/kg

Chronic Toxicity and Carcinogenicity
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Long-term exposure to Atrazine has been associated with various health effects in animal
studies, including impacts on the endocrine system. The carcinogenicity of Atrazine has been a
subject of debate. The U.S. EPA has classified Atrazine as "not likely to be carcinogenic to
humans". However, in November 2025, the International Agency for Research on Cancer
(IARC) classified atrazine as “probably carcinogenic to humans” (Group 2A).

Table 3: Chronic Toxicity and Carcinogenicity of Atrazine

Endpoint Species NOAEL LOAEL Findings Reference
Mammary
tumors in

Chronic 1.8 3.6

o Rat female

Toxicity mg/kg/day mg/kg/day
Sprague-
Dawley rats
Limited

Carcinogenici evidence for

Human - -

ty a link to some

cancers
Genotoxicity

The genotoxicity of Atrazine has been evaluated in numerous in vitro and in vivo assays. The
results have been largely negative, suggesting that Atrazine is not directly genotoxic. However,
some studies have indicated that commercial formulations containing adjuvants may induce
DNA damage.

Reproductive and Developmental Toxicity

Atrazine is considered an endocrine disruptor and has been shown to affect the reproductive
systems of animals. Effects observed in animal studies include alterations in hormone levels,
impacts on the estrous cycle, and developmental effects such as decreased fetal body weight
and incomplete ossification. Some human studies have suggested a possible link between
Atrazine exposure and adverse reproductive outcomes like preterm delivery and low birth
weight, though confounding factors are a concern.
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Mechanism of Action and Signaling Pathways

The primary mechanism of herbicidal action for Atrazine is the inhibition of photosynthesis in

hormonal imbalances.

plants. In animals, the toxicological effects are primarily attributed to its endocrine-disrupting
properties. Atrazine can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to

Endocrine Disruption and HPG Axis

Atrazine has been shown to affect the production and regulation of key reproductive hormones
One proposed mechanism involves the induction of aromatase, the enzyme that converts
androgens to estrogens. This can lead to an imbalance in hormone levels, affecting
reproductive function.
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Caption: Atrazine's disruptive effect on the HPG axis.
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Other Signaling Pathways

Recent research suggests that Atrazine may also activate other signaling pathways, potentially
contributing to its toxicity. For instance, studies have indicated that Atrazine can enhance hCG-
induced androgen production in Leydig cells through the activation of multiple signaling
cascades, including PKA, PKC, and ERK1/2 pathways.

Experimental Protocols
In Vitro Genotoxicity Assay (Comet Assay)

e Cell Line: Human lymphocytes.

o Treatment: Cells were treated with various concentrations of Atrazine (e.g., 0.047, 0.47, and
4.7 pg/ml) for different durations (e.g., 0.5, 1, 3, 5, and 8 hours) with and without an
exogenous metabolic activator.

« Methodology: The comet assay (single-cell gel electrophoresis) was performed to evaluate
DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed
to remove membranes and cytoplasm, and subjected to electrophoresis. The extent of DNA
migration, which is proportional to the amount of DNA damage, was then visualized and
quantified using fluorescence microscopy.

Aromatase Activity Assay

e Cell Line: Human adrenocortical carcinoma (H295R) cells or other steroidogenic cell lines.
o Treatment: Cells were exposed to a range of Atrazine concentrations.

o Methodology: Aromatase activity was measured using the tritiated water-release assay. This
method involves incubating the cells with a radiolabeled androgen substrate (e.qg., [13-3H]-
androstenedione). The aromatase enzyme converts the substrate to estrogen, releasing
tritium in the form of 3H20. The amount of radioactivity in the aqueous phase is then
quantified by liquid scintillation counting and is directly proportional to the aromatase activity.

Experimental Workflow for In Vivo Reproductive Toxicity
Study
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Caption: Generalized workflow for an in vivo reproductive toxicity study.

Conclusion

Atrazine is a widely studied herbicide with a complex toxicological profile. While it exhibits low

acute toxicity, there are concerns regarding its potential for endocrine disruption and
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carcinogenicity with chronic exposure. The primary mechanism of toxicity in animals is related
to its interference with the hypothalamic-pituitary-gonadal axis. It is important to note the
significant data gap regarding the specific toxicological profile of Atrazine-acetic acid. Further
research is warranted to characterize the potential risks associated with this and other less-
studied Atrazine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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